N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of chlorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. For example, 4-chloroaniline and 3,4-dichloroaniline can be reacted with the quinoline core under appropriate conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the substituted quinoline with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity
Properties
Molecular Formula |
C22H13Cl3N2O |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H13Cl3N2O/c23-14-6-8-15(9-7-14)26-22(28)17-12-21(13-5-10-18(24)19(25)11-13)27-20-4-2-1-3-16(17)20/h1-12H,(H,26,28) |
InChI Key |
DUGLTLMDHNBYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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